molecular formula C15H19Cl3N2O2 B12041161 (E)-3-phenyl-N-[2,2,2-trichloro-1-(3-methoxypropylamino)ethyl]prop-2-enamide

(E)-3-phenyl-N-[2,2,2-trichloro-1-(3-methoxypropylamino)ethyl]prop-2-enamide

Cat. No.: B12041161
M. Wt: 365.7 g/mol
InChI Key: GYCCFGXLSKVSET-CMDGGOBGSA-N
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Description

(E)-3-phenyl-N-[2,2,2-trichloro-1-(3-methoxypropylamino)ethyl]prop-2-enamide is a synthetic organic compound characterized by its complex structure, which includes a phenyl group, a trichloromethyl group, and a methoxypropylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-phenyl-N-[2,2,2-trichloro-1-(3-methoxypropylamino)ethyl]prop-2-enamide typically involves multiple steps:

    Formation of the Prop-2-enamide Backbone: The initial step involves the formation of the prop-2-enamide backbone through a reaction between an appropriate acyl chloride and an amine.

    Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Addition of the Trichloromethyl Group: The trichloromethyl group is added through a chlorination reaction, often using reagents like trichloromethyl chloroformate.

    Attachment of the Methoxypropylamino Group: The final step involves the nucleophilic substitution reaction where the methoxypropylamino group is attached to the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-3-phenyl-N-[2,2,2-trichloro-1-(3-methoxypropylamino)ethyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the trichloromethyl group, where nucleophiles like amines or thiols can replace chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in polar aprotic solvents.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Substituted amides or thioamides.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-phenyl-N-[2,2,2-trichloro-1-(3-methoxypropylamino)ethyl]prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Studies may focus on its binding affinity, specificity, and potential as a biochemical probe.

Medicine

In medicine, this compound could be explored for its pharmacological properties. Researchers may study its effects on cellular pathways, its potential as a therapeutic agent, and its pharmacokinetics and pharmacodynamics.

Industry

In industrial applications, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It could also serve as an intermediate in the synthesis of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-3-phenyl-N-[2,2,2-trichloro-1-(3-methoxypropylamino)ethyl]prop-2-enamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound may act as an inhibitor, activator, or modulator. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-phenyl-N-[2,2,2-trichloro-1-(2-methoxyethylamino)ethyl]prop-2-enamide
  • (E)-3-phenyl-N-[2,2,2-trichloro-1-(3-ethoxypropylamino)ethyl]prop-2-enamide

Uniqueness

Compared to similar compounds, (E)-3-phenyl-N-[2,2,2-trichloro-1-(3-methoxypropylamino)ethyl]prop-2-enamide may exhibit unique properties due to the presence of the methoxypropylamino group. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct in its applications and effects.

Properties

Molecular Formula

C15H19Cl3N2O2

Molecular Weight

365.7 g/mol

IUPAC Name

(E)-3-phenyl-N-[2,2,2-trichloro-1-(3-methoxypropylamino)ethyl]prop-2-enamide

InChI

InChI=1S/C15H19Cl3N2O2/c1-22-11-5-10-19-14(15(16,17)18)20-13(21)9-8-12-6-3-2-4-7-12/h2-4,6-9,14,19H,5,10-11H2,1H3,(H,20,21)/b9-8+

InChI Key

GYCCFGXLSKVSET-CMDGGOBGSA-N

Isomeric SMILES

COCCCNC(C(Cl)(Cl)Cl)NC(=O)/C=C/C1=CC=CC=C1

Canonical SMILES

COCCCNC(C(Cl)(Cl)Cl)NC(=O)C=CC1=CC=CC=C1

Origin of Product

United States

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